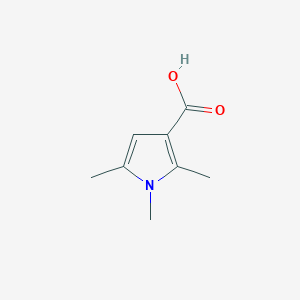![molecular formula C14H21NO4 B044519 tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2](/img/structure/B44519.png)
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate, also known as tert-butyl rosmarinic acid (tBRA), is a derivative of rosmarinic acid that has been synthesized and studied for its potential pharmacological properties. Rosmarinic acid is a natural compound found in various plants, including rosemary, sage, and thyme, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Tert-butyl rosmarinic acid is a modified form of rosmarinic acid that has been designed to enhance its bioavailability and activity.
Wirkmechanismus
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Tert-butyl rosmarinic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Tert-butyl rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tBRA can protect cells from oxidative stress and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that tBRA can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl rosmarinic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Its modified structure also enhances its bioavailability and activity compared to rosmarinic acid. However, tBRA is a synthetic compound that may have limitations in terms of its relevance to natural compounds found in plants. Further studies are needed to determine the optimal conditions for using tBRA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Further studies are needed to determine the optimal dose and route of administration for tBRA in these contexts. Another area of interest is the development of novel derivatives of tBRA with enhanced pharmacological properties. Overall, the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
Tert-butyl rosmarinic acid can be synthesized through a multistep process that involves the protection of the hydroxyl groups in rosmarinic acid, followed by the introduction of a tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate group at the hydroxyl position. The resulting compound can then be deprotected to yield tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. The synthesis of tBRA has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl rosmarinic acid has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have shown that tBRA can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Eigenschaften
CAS-Nummer |
112113-57-2 |
|---|---|
Produktname |
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
InChI-Schlüssel |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



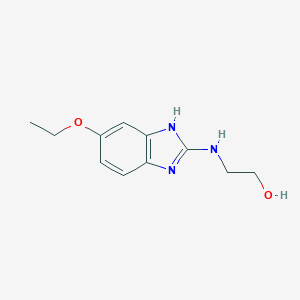
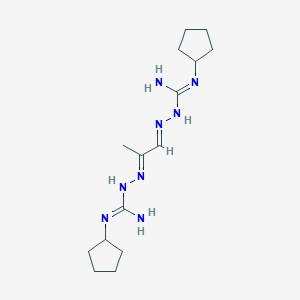
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
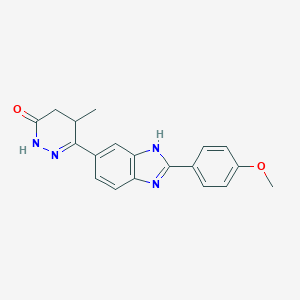
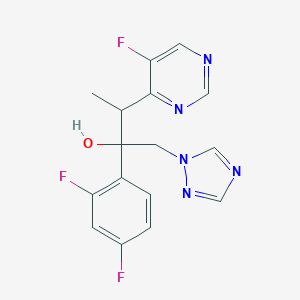


![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

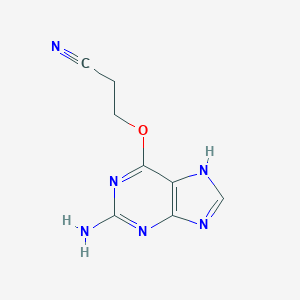


![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
